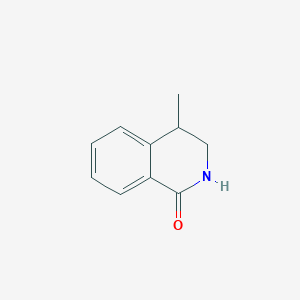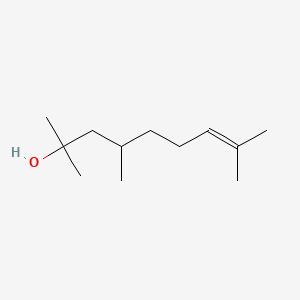
2,4,8-Trimethyl-7-nonen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2, 4, 8-trimethyl-7-nonen-2-ol, also known as 2, 6, 10-trimethylundec-2-en-6-ol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol has a citrus, floral, and grapefruit taste.
Aplicaciones Científicas De Investigación
1. Aroma Analysis in White Wines
Ferreira and Pinho (2003) developed a method for analyzing volatiles in white wines, including compounds related to 2,4,8-Trimethyl-7-nonen-2-OL. This method used solid-phase microextraction and gas chromatography to identify compounds contributing to the aroma of young white wine and those characteristic of white wine evolution (Ferreira & Pinho, 2003).
2. Palladium-Catalyzed Intramolecular Oxidative Alkylation
Pei, Wang, and Widenhoefer (2003) studied the palladium-catalyzed intramolecular oxidative alkylation of compounds related to 2,4,8-Trimethyl-7-nonen-2-OL. This reaction was effective in synthesizing spirobicyclic compounds and cyclizing zeta-alkenyl beta-keto esters (Pei, Wang, & Widenhoefer, 2003).
3. Use in Polymerization Processes
Correia et al. (1999) explored the use of nickel complexes in the co- and terpolymerization of ethylene/propylene/α-olefins, where related compounds to 2,4,8-Trimethyl-7-nonen-2-OL played a role. This study provided insights into polymerization rates and activities in the presence of different compounds (Correia et al., 1999).
4. Latent Fluorophore Development
Chandran, Dickson, and Raines (2005) described the synthesis and use of latent fluorophores based on a trimethyl lock, relevant to 2,4,8-Trimethyl-7-nonen-2-OL. These fluorophores showed potential in biological environments and could rapidly yield specific dyes upon hydrolysis (Chandran, Dickson, & Raines, 2005).
5. Corrosion Inhibition in Metals
Chafiq et al. (2020) investigated the inhibition properties of compounds structurally similar to 2,4,8-Trimethyl-7-nonen-2-OL for protecting mild steel in acidic solutions. Their study highlighted the effectiveness of such compounds in corrosion inhibition (Chafiq et al., 2020).
6. Structural Analysis in Organometallic Chemistry
Kayser et al. (1994) conducted a study involving compounds related to 2,4,8-Trimethyl-7-nonen-2-OL, focusing on their synthesis and structural analysis through X-ray diffraction and NMR spectroscopy (Kayser et al., 1994).
Propiedades
Número CAS |
437770-28-0 |
|---|---|
Nombre del producto |
2,4,8-Trimethyl-7-nonen-2-OL |
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2,4,8-trimethylnon-7-en-2-ol |
InChI |
InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3 |
Clave InChI |
QRDZETOZNQTTCN-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CC(C)(C)O |
SMILES canónico |
CC(CCC=C(C)C)CC(C)(C)O |
Densidad |
0.846-0.853 |
Otros números CAS |
437770-28-0 |
Descripción física |
Clear, colourless liquid; Fruity aroma |
Solubilidad |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



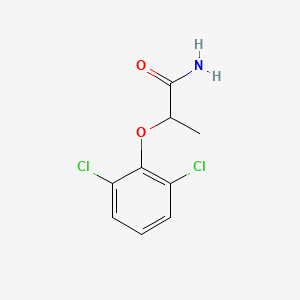
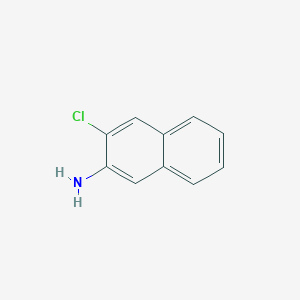


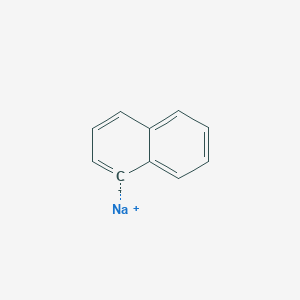

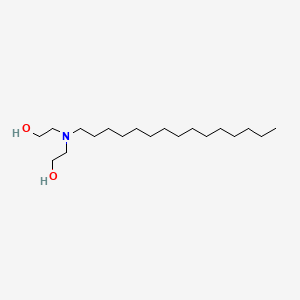
![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)
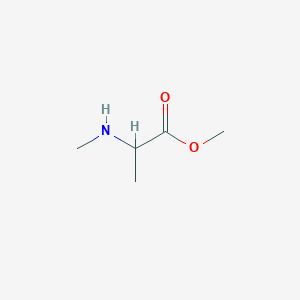

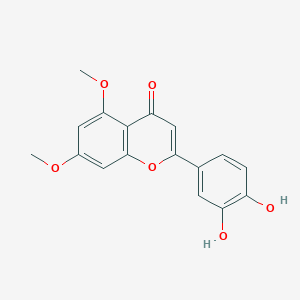
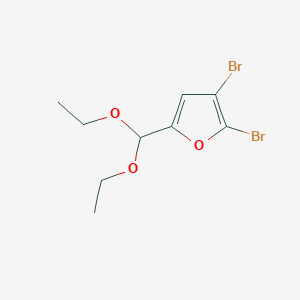
![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)
